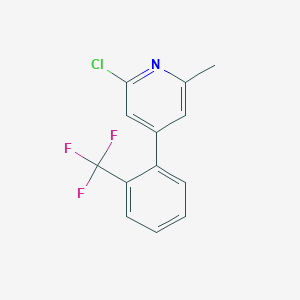![molecular formula C13H14BrClN2O2 B13090470 tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13090470.png)
tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate is a chemical compound with the molecular formula C13H14BrClN2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including organic synthesis and pharmaceutical research.
Méthodes De Préparation
The synthesis of tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzimidazole core, which is then functionalized with bromomethyl and chloro groups.
Reaction Conditions: The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl2). The reactions are typically carried out in solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) under controlled temperatures.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
Common Reagents and Conditions: Reagents like sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative.
Applications De Recherche Scientifique
tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a precursor for the development of pharmaceutical compounds. Its derivatives are explored for their pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate involves its interaction with molecular targets in biological systems. The bromomethyl and chloro groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzimidazole core can interact with DNA or RNA, affecting cellular processes. The exact pathways and targets depend on the specific biological context and the derivatives used.
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(bromomethyl)-6-chloro-1H-benzo[d]imidazole-1-carboxylate: This compound has a similar structure but with the chloro group at a different position, which can affect its reactivity and biological activity.
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate: This compound has a piperidine ring instead of a benzimidazole core, leading to different chemical and biological properties.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound features a piperazine ring and a bromophenyl group, offering distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern on the benzimidazole core, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C13H14BrClN2O2 |
|---|---|
Poids moléculaire |
345.62 g/mol |
Nom IUPAC |
tert-butyl 4-(bromomethyl)-5-chlorobenzimidazole-1-carboxylate |
InChI |
InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-7-16-11-8(6-14)9(15)4-5-10(11)17/h4-5,7H,6H2,1-3H3 |
Clé InChI |
RMVQZCAREJDXMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


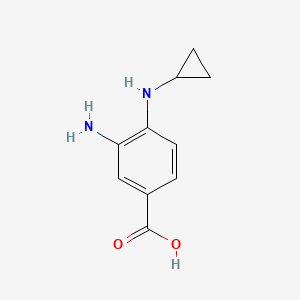
![tert-Butyl 3-(pyrrolidin-1-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13090392.png)
![9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13090397.png)

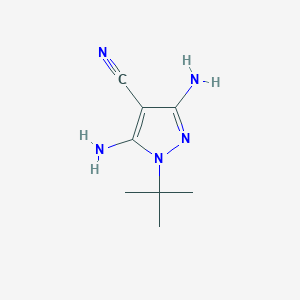
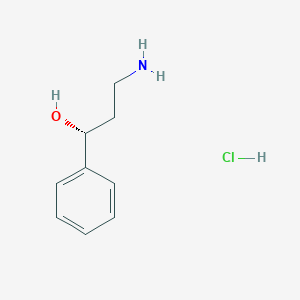
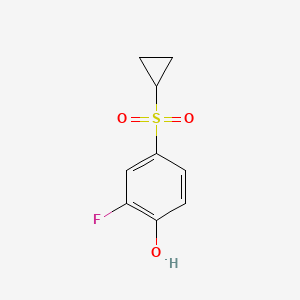
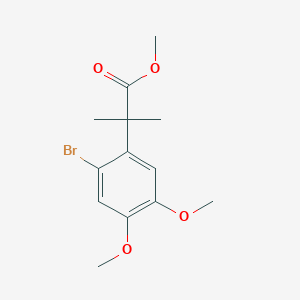
![Methyl 2'-chloro-2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13090437.png)
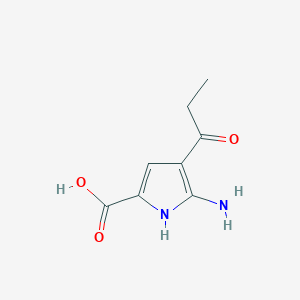
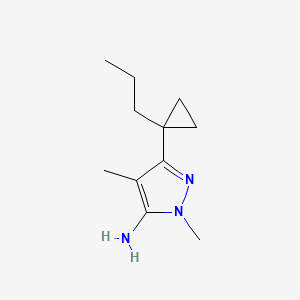
![2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13090464.png)
![tert-Butyl 6-bromospiro[chroman-4,4'-piperidine]-1'-carboxylate](/img/structure/B13090469.png)
